Home > Products > Screening Compounds P122040 > N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide - 896675-81-3

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Catalog Number: EVT-3057513
CAS Number: 896675-81-3
Molecular Formula: C22H24ClN3O3S2
Molecular Weight: 478.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide is a compound containing a thiadiazole ring linked to a dehydroabietane moiety. The crystal structure reveals two independent molecules in the asymmetric unit, with the cyclohexyl ring adopting a chair conformation and intermolecular hydrogen bonding leading to dimer formation. []
  • Relevance: While not a direct analog of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, this compound highlights the potential of benzamide derivatives with substituted heterocycles for biological activity. The presence of a chlorine substituent on the benzamide ring and a bulky cycloalkyl group are shared features with the target compound, suggesting potential for similar intermolecular interactions. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide is an N-benzothiazol-2-yl benzamide derivative investigated as a potential allosteric activator of human glucokinase. []
  • Relevance: This compound shares the core N-benzothiazol-2-yl benzamide structure with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The key difference lies in the position and nature of the sulfamoyl substituent, which is attached to the 3-position of the benzamide ring and features a phenyl group instead of a cyclohexyl(methyl) moiety. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide, another N-benzothiazol-2-yl benzamide derivative, features a sulfamoyl group at the 3-position of the benzamide ring, substituted with a 2-chloro-4-nitrophenyl group. []
  • Relevance: This compound further highlights the exploration of diverse sulfamoyl substitutions on the N-benzothiazol-2-yl benzamide scaffold. Similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, it incorporates a chlorine atom, although in a different position, and showcases the influence of aromatic substituents on the sulfamoyl group. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide is an N-benzothiazol-2-yl benzamide derivative with a benzylsulfamoyl substituent at the 3-position of the benzamide ring. []
  • Relevance: This compound shares the core structure and the presence of a sulfamoyl group with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The key difference lies in the substitution on the sulfamoyl nitrogen, which is a benzyl group instead of the cyclohexyl(methyl) group. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide features a butylsulfamoyl group at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Relevance: This compound provides another example of the exploration of alkyl substituents on the sulfamoyl group within the N-benzothiazol-2-yl benzamide class. While N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has a cyclohexyl(methyl) group, this compound employs a linear butyl group, emphasizing the influence of alkyl chain length and branching on potential activity. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide features a methylsulfamoyl group at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Relevance: This compound, with its simple methyl substitution on the sulfamoyl group, provides a baseline for comparison with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The difference in size and complexity of the substituent allows for the study of structure-activity relationships within the N-benzothiazol-2-yl benzamide series. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide features a 2-methylphenyl group substituted on the sulfamoyl moiety at the 3-position of the benzamide ring. []
  • Relevance: This compound underscores the exploration of various aromatic substituents on the sulfamoyl group in N-benzothiazol-2-yl benzamide derivatives. Compared to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, this compound lacks the chlorine substituent on the benzothiazole ring but provides insight into the effect of a methyl group on the aromatic ring of the sulfamoyl substituent. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide features a 4-bromophenyl group on the sulfamoyl moiety at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide features a 4-nitrophenyl group on the sulfamoyl moiety at the 3-position of the benzamide ring. []
  • Relevance: This compound represents another exploration of electron-withdrawing substituents on the aromatic ring of the sulfamoyl group in N-benzothiazol-2-yl benzamide derivatives. It contrasts with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide by utilizing a nitro group instead of a halogen, offering insights into the effect of different electron-withdrawing groups on potential activity. []
  • Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide has a 4-methylphenyl group on the sulfamoyl moiety at the 3-position of the benzamide ring. []
  • Relevance: This compound shares the N-benzothiazol-2-yl benzamide core and a methyl-substituted aromatic ring with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. The key difference is the lack of the chlorine substituent on the benzothiazole ring, allowing for the assessment of its contribution to potential activity within the N-benzothiazol-2-yl benzamide series. []
  • Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide features a propylsulfamoyl group at the 3-position of the benzamide ring in the N-benzothiazol-2-yl benzamide core structure. []
  • Relevance: This compound provides an example of a shorter alkyl chain substituent on the sulfamoyl group within the N-benzothiazol-2-yl benzamide series. Compared to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, which has a cyclohexyl(methyl) group, this compound employs a linear propyl group, highlighting the role of alkyl chain length and structure on potential biological activity. []
  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5) that acts at a novel allosteric site distinct from the MPEP (2-methyl-6-(phenylethynyl)pyridine) site. [, , , , ]
  • Relevance: While CPPHA does not directly resemble N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide structurally, it represents a benzamide derivative with distinct pharmacological activity as a PAM for mGluRs. This highlights the broader potential of benzamide derivatives for modulating diverse biological targets. [, , , , ]
  • Compound Description: VU-29 is a potent positive allosteric modulator (PAM) of mGluR5 that interacts with the MPEP allosteric site, potentiating mGluR5 responses but not affecting mGluR1. [, ]
  • Relevance: Although structurally dissimilar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, VU-29, like CPPHA, demonstrates the diverse pharmacological potential of benzamide derivatives. It acts as a PAM for mGluR5, emphasizing the ability of this class of compounds to modulate different targets within the same receptor family. [, ]
  • Compound Description: CDPPB is an allosteric potentiator of mGluR5 that binds to the MPEP site, suggesting that interaction with this site is crucial for potentiating mGluR5. []
  • Relevance: While not a direct analog of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, CDPPB, similar to VU-29, underscores the potential of benzamide derivatives for modulating mGluR5 activity. These examples highlight the structural diversity within the benzamide class and its ability to bind to specific receptor sites. []
  • Compound Description: Corr-4a is a corrector that partially restores the trafficking and chloride channel function of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR). []
  • Relevance: Although structurally different from N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, Corr-4a highlights the ability of benzamide derivatives to interact with and potentially restore the function of complex protein targets. The presence of chlorine and methyl substituents in both compounds suggests potential for similar structural motifs contributing to their activity. []
  • Compound Description: VX-809 is another corrector that partially restores the trafficking and chloride channel function of F508del-CFTR. []
  • Relevance: Despite being structurally different from N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, VX-809 showcases the potential of benzamide derivatives for correcting protein defects. This example, along with Corr-4a, emphasizes the diverse biological applications of this chemical class beyond traditional receptor modulation. []
  • Compound Description: VX-770 is a CFTR potentiator that stimulates the activity of F508del-CFTR, enhancing its chloride channel function. []
  • Relevance: While not directly analogous to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, VX-770 represents a benzamide derivative with activity towards CFTR. This further underscores the potential of this chemical class for modulating complex protein targets involved in disease pathways. []

Properties

CAS Number

896675-81-3

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Molecular Formula

C22H24ClN3O3S2

Molecular Weight

478.02

InChI

InChI=1S/C22H24ClN3O3S2/c1-14-18(23)12-13-19-20(14)24-22(30-19)25-21(27)15-8-10-17(11-9-15)31(28,29)26(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,24,25,27)

InChI Key

ITIKFKKONZJTEU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.